Genz-123346 is a fatty acid amide derivative that acts as a highly potent and specific inhibitor of Glucosylceramide Synthase (GL1 synthase; IC50 = 14 nM for ganglioside GM1 inhibition). Exposure of cells to Genz-123346 and to other GCS inhibitors at nontoxic concentrations can enhance the killing of tumor cells by cytotoxic anti-cancer agents.
N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide
CAS No.: 491833-30-8
Cat. No.: VC0548835
Molecular Formula: C24H38N2O4
Molecular Weight: 418.6 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 491833-30-8 |
|---|---|
| Molecular Formula | C24H38N2O4 |
| Molecular Weight | 418.6 g/mol |
| IUPAC Name | N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide |
| Standard InChI | InChI=1S/C24H38N2O4/c1-2-3-4-5-6-7-10-23(27)25-20(18-26-13-8-9-14-26)24(28)19-11-12-21-22(17-19)30-16-15-29-21/h11-12,17,20,24,28H,2-10,13-16,18H2,1H3,(H,25,27)/t20-,24-/m1/s1 |
| Standard InChI Key | JMNXWOFCUJJYEO-HYBUGGRVSA-N |
| Isomeric SMILES | CCCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)O |
| SMILES | CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
| Canonical SMILES | CCCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)O |
| Appearance | White to off-white solid powder |
Introduction
Chemical and Structural Profile
Molecular Characteristics
Genz-123346 is characterized by a 2,3-dihydro-1,4-benzodioxin moiety linked to a pyrrolidine-containing side chain via a hydroxypropan-2-yl bridge, with a nonanamide group at the N-terminus. The (1R,2R) stereochemistry is essential for its enzymatic selectivity, as evidenced by comparative studies with enantiomeric forms . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C24H38N2O4 |
| Molecular Weight | 418.6 g/mol |
| CAS Number | 491833-30-8 |
| IUPAC Name | N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-pyrrolidin-1-ylpropan-2-yl]nonanamide |
| Purity | >98% (HPLC) |
The compound’s polar head group facilitates interactions with the ceramide-binding domain of GCS, while the hydrophobic nonanamide tail enhances membrane permeability .
Pharmacological Activity and Mechanisms
Glucosylceramide Synthase Inhibition
Genz-123346 inhibits GCS with an IC50 of 14 nM for ganglioside GM1 suppression, making it one of the most potent inhibitors in its class. GCS catalyzes the transfer of glucose from UDP-glucose to ceramide, forming glucosylceramide (GlcCer), the precursor for all complex GSLs . By blocking this step, Genz-123346 depletes downstream GSLs such as GM3 and lactosylceramide, which are implicated in cell signaling and drug resistance . Unlike earlier inhibitors like PDMP, Genz-123346 exhibits minimal off-target effects on related enzymes such as glucocerebrosidase or α-glucosidase .
Modulation of Signaling Pathways
In polycystic kidney disease (PKD) models, Genz-123346 treatment reduces GlcCer and GM3 levels by >50%, leading to inhibition of Akt-mTOR signaling and cell cycle arrest at the G1/S phase . This is mediated through downregulation of cyclin D1, phosphorylated Rb, and proliferating cell nuclear antigen (PCNA) . Additionally, the compound suppresses Shiga toxin (Stx1B) binding to glycoproteins by altering glycosphingolipid biosynthesis in CHO-Lec2 cells .
Chemosensitization in Oncology
Therapeutic Applications
Polycystic Kidney Disease (PKD)
In jck and pcy mouse models of nephronophthisis, oral administration of Genz-123346 (0.1–0.2% w/w in feed) reduces renal cyst volume by 40–60% and normalizes blood urea nitrogen (BUN) levels . Mechanistically, it attenuates dysregulated Akt-mTOR signaling and fibrosis, with no adverse effects on wild-type kidneys . Chronic treatment also inhibits apoptosis and MEK-ERK pathways, suggesting broad modulation of cystic cell homeostasis .
Metabolic Disorders
In Zucker diabetic fatty (ZDF) rats, Genz-123346 improves glucose tolerance and insulin sensitivity, normalizing hemoglobin A1C levels . This aligns with findings that GlcCer accumulation impairs β-cell function and peripheral glucose uptake . The compound’s ability to reduce hepatic GM3 correlates with restored insulin receptor signaling, positioning it as a candidate for type 2 diabetes therapy .
Antiviral Activity
Genz-123346 inhibits replication of enveloped RNA viruses, including Sindbis virus and SARS-CoV-2, at IC50 values of 4.5–7 μM . By disrupting viral entry and assembly, which depend on host GSL-rich membrane microdomains, it offers a broad-spectrum antiviral strategy .
Neurological Disorders
A patent application highlights Genz-123346’s potential in hereditary spastic paraplegias (HSP), where aberrant ganglioside metabolism contributes to motor neuron degeneration . Preclinical studies in HSP models are warranted to validate this application.
Comparative Pharmacological Profile
Genz-123346 surpasses earlier GCS inhibitors in selectivity and tolerability:
| Inhibitor | IC50 (GCS) | Selectivity Over Off-Targets | Clinical Status |
|---|---|---|---|
| Genz-123346 | 14 nM | >100-fold vs. glucocerebrosidase | Preclinical |
| Eliglustat | 24 nM | 50-fold | FDA-approved (Gaucher’s) |
| PDMP | 1.2 μM | Low | Experimental |
| CCG-203586 | 2 nM | >500-fold | Investigational |
Genz-123346’s lack of hypoglycemic side effects in non-diabetic models and oral bioavailability distinguish it from iminosugar-based inhibitors .
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